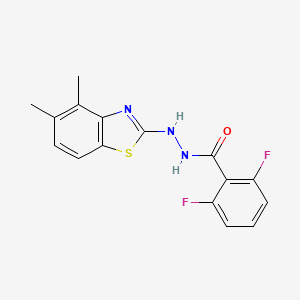

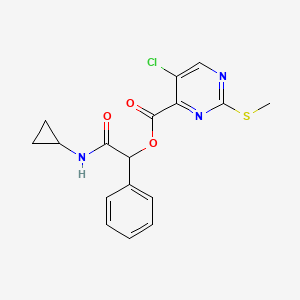

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

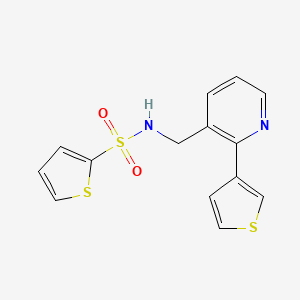

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide, also known as DBH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DBH has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has indicated that derivatives of benzothiazole, which N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a part of, have shown significant promise as anticancer agents. A study by Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. These compounds were tested against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma, demonstrating potential anticancer properties through mechanisms such as inhibiting DNA synthesis and inducing apoptosis in cancer cells (Osmaniye et al., 2018).

Corrosion Inhibition

In another study, benzothiazole derivatives were synthesized and their effectiveness as corrosion inhibitors for carbon steel in acidic solutions was investigated by Hu et al. (2016). The study found that these derivatives offered substantial protection against steel corrosion, attributing their efficiency to their ability to adsorb onto the metal surface. This research highlights the potential of benzothiazole derivatives in industrial applications for protecting metals against corrosion (Hu et al., 2016).

Fluorescence Switching

Kundu et al. (2019) explored triphenylamine–benzothiazole derivatives for their unique fluorescence switching capabilities. These compounds showed temperature-controlled fluorescence switching, which is valuable in developing optical and electronic devices. The study elaborates on the photophysical properties of these derivatives, providing insights into their applications in fluorescence-based sensors and switches (Kundu et al., 2019).

Agricultural Applications

In the context of agriculture, Campos et al. (2015) discussed the use of polymeric and solid lipid nanoparticles for the sustained release of fungicides. While the study primarily focused on carbendazim and tebuconazole, it illustrates the broader potential of utilizing advanced delivery systems, including those that could be developed for benzothiazole derivatives, for enhancing the efficacy and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).

Propiedades

IUPAC Name |

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-8-6-7-12-14(9(8)2)19-16(23-12)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPUXPUTXMPOJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2827030.png)

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)

![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)